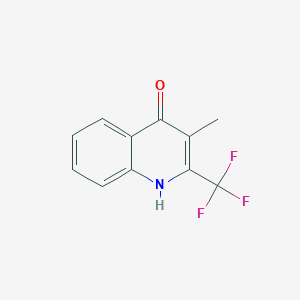

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one

Description

Historical Development of Quinolinone Chemistry

Quinolinones, a subclass of nitrogen-containing heterocycles, trace their origins to the isolation of quinoline from coal tar in 1834. Early synthetic efforts focused on classical methods such as the Friedländer condensation (reaction of 2-aminobenzaldehydes with ketones) and Knorr cyclization (acid-mediated cyclization of anilides). These methods enabled the production of simple quinolinones but faced limitations in regioselectivity and functional group tolerance. The mid-20th century saw a surge in interest due to the discovery of bioactive quinolinones, such as the antimalarial quinine derivatives. By the 1960s, nalidixic acid—a first-generation quinolone antibiotic—demonstrated the therapeutic relevance of this scaffold, paving the way for structural diversification.

Emergence of Trifluoromethylated Heterocycles in Medicinal Chemistry

The introduction of trifluoromethyl (-CF₃) groups into heterocycles revolutionized drug design by enhancing lipophilicity, metabolic stability, and target-binding affinity. For example, fluorinated quinolones like ciprofloxacin exhibited improved antibacterial potency due to increased membrane permeability. Trifluoromethyl groups also modulate electronic properties, as the strong electron-withdrawing effect polarizes adjacent bonds, influencing reactivity and intermolecular interactions. These attributes spurred the development of synthetic strategies to incorporate -CF₃ into quinolinones, aiming to optimize pharmacokinetic and pharmacodynamic profiles.

Significance of 3-Methyl-2-(Trifluoromethyl)-1H-Quinolin-4-One in Research

This compound combines a methyl group at C-3 and a -CF₃ group at C-2, creating a sterically and electronically distinct scaffold. The methyl group enhances rigidity, while the -CF₃ group improves metabolic resistance and bioavailability. This compound has served as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents, with its substitution pattern enabling selective interactions with biological targets. Recent studies highlight its utility in materials science, where its planar structure facilitates π-stacking in organic semiconductors.

Current Research Landscape and Trends

Modern synthetic approaches emphasize atom economy and catalytic efficiency:

- Palladium-catalyzed cascade reactions : Hu et al. demonstrated Heck coupling followed by intramolecular C–H amidation to construct 4-aryl-2-quinolones.

- Radical-mediated cyclizations : Silver nitrate and persulfate oxidants enable acyl radical trapping for 3-acylquinolinones.

- Trifluoromethyl building blocks : Trifluoroacetimidoyl chlorides (TFAICs) facilitate annulation reactions to install -CF₃ groups regioselectively.

Table 1: Comparative Analysis of Synthetic Methods for Trifluoromethylated Quinolinones

| Method | Catalyst/Reagent | Yield Range | Key Advantages |

|---|---|---|---|

| Friedländer Condensation | Knoevenagel Base | 50–75% | Scalability, simplicity |

| Pd-Catalyzed Cascade | Pd(OAc)₂, PPh₃ | 60–85% | Regiocontrol, functional tolerance |

| Radical Cyclization | AgNO₃, K₂S₂O₈ | 65–83% | Access to 3-acyl derivatives |

| TFAIC Annulation | Cu/Ag Salts | 70–90% | Modular -CF₃ incorporation |

Research Challenges in Trifluoromethylated Quinolinones

Key obstacles include:

- Regioselectivity : Competing pathways in radical or transition metal-catalyzed reactions often yield mixed regioisomers.

- Stability of intermediates : Trifluoromethylated precursors like TFAICs require careful handling due to moisture sensitivity.

- Stereoelectronic effects : The strong -I effect of -CF₃ can deactivate substrates, necessitating harsher reaction conditions.

- Scalability : Multi-step protocols for -CF₃ installation limit industrial adoption despite high yields in academic settings.

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-9(16)7-4-2-3-5-8(7)15-10(6)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUOILISZMHHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2C1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-methylbenzoic acid with trifluoroacetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The quinolin-4-one scaffold undergoes oxidation at the nitrogen atom and adjacent positions:

-

N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids generates the corresponding N-oxide derivative.

-

Ring Oxidation : Strong oxidants like KMnO₄ transform the quinoline ring into quinoline-2,3-dicarboxylic acid derivatives under acidic conditions .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%), acetic acid, 80°C | 3-methyl-2-(CF₃)-quinolin-4-one N-oxide | 72 | |

| mCPBA, DCM, 25°C | N-oxide with retained CF₃ group | 85 |

Reduction Reactions

The keto group and aromatic system participate in selective reductions:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 4-keto group to a secondary alcohol, forming 3-methyl-2-(trifluoromethyl)-1,4-dihydroquinolin-4-ol.

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the quinoline ring to tetrahydroquinoline derivatives .

| Reducing Agent | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 4-hydroxy-1,4-dihydroquinoline | >90% | |

| H₂ (1 atm), 10% Pd/C, EtOAc | 1,2,3,4-tetrahydroquinoline | 68 |

Nucleophilic Substitution

The 3-methyl and trifluoromethyl groups direct electrophilic attacks, while the 4-keto group enables nucleophilic additions:

-

Halogenation : NBS or I₂ selectively substitutes the 3-methyl group, forming 3-bromo/I-substituted derivatives .

-

Amination : NH₃/MeOH under pressure replaces the 4-keto oxygen with an amino group .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 3-bromo-2-CF₃-quinolin-4-one | |

| Amination | NH₃ (g), MeOH, 100°C, 12 hrs | 4-aminoquinoline derivative |

Cross-Coupling Reactions

The 3-methyl group participates in transition-metal-catalyzed couplings:

| Coupling Type | Conditions | Product Scope | Yield Range | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 3-arylquinolin-4-ones | 45-82% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 3-alkynyl derivatives | 50-75% |

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and coordination:

-

Keto-Enol Tautomerism : In basic media (pH >10), enolate formation occurs at C4, enabling alkylation.

-

Metal Complexation : The N,O-chelation site binds transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes .

| pH Range | Dominant Form | Applications |

|---|---|---|

| <7 | Keto tautomer | Drug-receptor interactions |

| 8-10 | Enolate | Synthesis of C4-alkylated derivatives |

| >10 | Fully deprotonated enolate | Metal-organic frameworks |

Biologically Relevant Modifications

Derivatization enhances pharmacological properties:

-

Prodrug Synthesis : Phosphorylation/esterification of the 4-keto group improves bioavailability .

-

Antimalarial Activity : Introduction of diarylether side chains at C3 (via Suzuki coupling) yields compounds with IC₅₀ <10 nM against Plasmodium .

| Derivative Class | Biological Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 3-Diarylether derivatives | Plasmodium cytochrome bc₁ | 2.8 nM | |

| 4-Phosphate esters | Improved membrane permeability | N/A |

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one serves as a crucial building block in the synthesis of more complex fluorinated quinoline derivatives. The presence of the trifluoromethyl group enhances the reactivity and stability of the compound, making it valuable in organic synthesis.

Reactions and Derivatives

The compound can undergo various chemical transformations:

- Oxidation : Produces quinoline N-oxides.

- Reduction : Yields tetrahydroquinoline derivatives.

- Substitution : Leads to various substituted quinoline derivatives, expanding the library of quinoline-based compounds for further research and application.

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. In vitro studies have demonstrated that this compound derivatives show significant activity against a range of bacterial strains, outperforming their non-substituted analogs. This suggests potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. In zebrafish embryo models, derivatives of this compound have shown increased rates of apoptosis in cancer cells. This highlights its potential as a candidate for cancer therapeutics, particularly in targeting specific cancer cell pathways .

Medicinal Chemistry

Drug Development

The unique properties of this compound make it a candidate for drug development aimed at treating infectious diseases and cancer. Its ability to inhibit critical enzymes involved in disease processes has been a focal point in medicinal chemistry research. The trifluoromethyl group enhances interaction with biological targets, increasing efficacy against pathogens and cancer cells .

Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that introducing trifluoromethyl groups significantly improved the antimicrobial efficacy of quinoline derivatives compared to their non-substituted counterparts. The results indicated a correlation between structural modifications and biological activity, suggesting pathways for developing new antibiotics.

Anticancer Studies

In a zebrafish embryo model, compounds derived from quinoline were assessed for cytotoxicity. The presence of the trifluoromethyl group correlated with higher rates of apoptosis in cancer cells. This finding supports the notion that structural modifications can enhance therapeutic potential against cancer .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex fluorinated compounds | Enhances reactivity and stability |

| Antimicrobial Activity | Effective against various bacterial strains | Improved efficacy with trifluoromethyl substitution |

| Anticancer Properties | Induces apoptosis in cancer cells | Higher cytotoxicity rates linked to trifluoromethyl group |

| Drug Development | Potential candidate for new therapeutics | Effective against infectious diseases and cancer |

Mechanism of Action

The mechanism of action of 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects at Position 2

The trifluoromethyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Key Insights :

Substituent Effects at Position 3

The methyl group at position 3 contrasts with bulkier or functionalized substituents:

Key Insights :

Influence of Additional Substituents

Substituents at positions 6, 7, or 8 significantly alter bioactivity:

Key Insights :

Physicochemical and Pharmacokinetic Properties

Predicted data for the target compound and analogs:

*Calculated using fragment-based methods.

Biological Activity

3-Methyl-2-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a methyl group at the 3-position and a trifluoromethyl group at the 2-position of the quinoline ring. Its molecular formula is with a molecular weight of 227.18 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication, thereby exhibiting potential anticancer properties.

- Antimicrobial Activity : It has been shown to possess antimicrobial properties, making it a candidate for further development against bacterial infections.

- Antimalarial Properties : Similar compounds have demonstrated efficacy against Plasmodium falciparum, suggesting that this compound could also exhibit similar activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited.

Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly through mechanisms involving DNA interaction and enzyme inhibition. Preliminary studies suggest that it may inhibit cancer cell proliferation in specific cancer types.

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoline derivatives similar to this compound:

- Antimycobacterial Activity :

- Antimalarial Efficacy :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Potential enzyme inhibitor |

| 6-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one | Antimalarial | IC50 = 3.07 nM against P. berghei |

| Hydroxy-2-dodecyl-4-(1H)-quinolone (HDQ) | Antimycobacterial | Multi-target inhibition mechanism |

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-2-(trifluoromethyl)-1H-quinolin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving substituted anilines and β-keto esters. For example:

- Method A : A Boc-protected intermediate is formed using Boc anhydride and triethylamine in dichloromethane, achieving 90% yield after purification by column chromatography .

- Method B : A mixture of m-phenylenediamine and ethyl 4,4,4-trifluoroacetoacetate heated at 353 K for 48 hours yields 80% product after crystallization . Key factors : Temperature control (lower temperatures may lead to unexpected dihydroquinolinone byproducts ), solvent choice (polar aprotic solvents enhance reactivity), and catalyst use (DMAP accelerates acylation ).

| Method | Starting Materials | Conditions | Yield | Key Technique |

|---|---|---|---|---|

| A | Boc anhydride, triethylamine | RT, 4 h | 90% | Column chromatography (40% ethyl acetate/petroleum ether) |

| B | m-Phenylenediamine, ethyl trifluoroacetoacetate | 353 K, 48 h | 80% | Ethanol recrystallization |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR (500 MHz, DMSO-d6) reveals diagnostic peaks: δ 10.13 (NH), 6.59 (OH), and 2.83 ppm (quinoline ring protons) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine structural parameters like Cremer-Pople puckering (Q = 0.3577 Å, Θ = 117.9°) for the quinolinone ring .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm) and CF (1120–1200 cm) confirm functional groups .

Q. How can solubility and purification challenges be addressed during synthesis?

- Solubility : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution; avoid water due to hydrophobicity from the trifluoromethyl group.

- Purification : Employ gradient column chromatography (e.g., 0–40% ethyl acetate in petroleum ether) or recrystallization from ethanol . Monitor purity via TLC (R = 0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO-LUMO gaps (≈4.5 eV) and electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites .

- Vibrational Analysis : FT-IR and Raman spectra simulations correlate experimental peaks with vibrational modes (e.g., C=O stretching at 1675 cm) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to optimize reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?

- Case Study : A structurally similar compound, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one, showed neuroprotective effects in rats but required dose-dependent validation to exclude off-target interactions .

- Methodology :

Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., androgen receptors ).

Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding) and control for metabolite interference via LC-MS .

Q. What strategies optimize reaction conditions to avoid byproducts like dihydroquinolinones?

- Temperature Control : Maintain temperatures ≥353 K to prevent incomplete cyclization (e.g., dihydroquinolinone formation at lower temperatures ).

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- In Situ Monitoring : Use NMR or HPLC to track intermediate formation and adjust stoichiometry .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallographic packing?

- Crystal Engineering : The title compound exhibits N–H⋯F (2.89 Å) and O–H⋯O (2.65 Å) interactions, stabilizing the lattice .

- Impact on Solubility : Strong H-bonding networks reduce solubility in nonpolar solvents, necessitating polar solvents for recrystallization .

Data Contradiction Analysis

Q. Why do NMR spectra of similar quinolinones vary across studies?

- Solvent Effects : DMSO-d6 vs. CDCl shifts NH/OH peaks (e.g., δ 10.13 in DMSO vs. δ 9.8 in CDCl) .

- Tautomerism : Keto-enol equilibria in solution may alter peak positions; stabilize via pH control (e.g., buffer at pH 7.4) .

Q. How can researchers validate conflicting reports on biological activity mechanisms?

- Pathway Mapping : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Kinetic Studies : Measure IC values under varying conditions (e.g., ATP concentration for kinase inhibition) .

Methodological Tables

Table 1 : Key Crystallographic Parameters from X-ray Studies

| Parameter | Value | Technique |

|---|---|---|

| Cremer-Pople Puckering | Q = 0.3577 Å, Θ = 117.9° | SHELXL |

| H-bond Length (N–H⋯F) | 2.89 Å | SHELXTL |

| Unit Cell Dimensions | a = 7.12 Å, b = 10.23 Å | Single-crystal XRD |

Table 2 : Comparative Reactivity of CF-Substituted Quinolinones

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nucleophilic Substitution | KCO, DMF | CF group remains intact |

| Oxidation | KMnO, HO | Ring hydroxylation at C4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.